BenchChemオンラインストアへようこそ!

4-Cyclopropyl-1,2,5-oxadiazol-3-amine

Heterocyclic Chemistry Electronic Effects Medicinal Chemistry

This 1,2,5-oxadiazol-3-amine (furazan) scaffold is uniquely differentiated from 1,2,4- and 1,3,4-oxadiazole isomers by a strong inductive electron-withdrawing effect comparable to -CF₃. The rigid cyclopropyl at C-4 imposes strain-driven conformational constraint absent in methyl or phenyl analogs. Validated in nanomolar ROCK inhibitors (GSK269962A: IC₅₀ 1.6 nM), the scaffold's predicted LogP of 0.53 balances solubility and permeability for kinase programs, while the low pKa (1.34) ensures passive membrane diffusion. A single rotatable bond minimizes entropic penalty upon target binding. Procure this versatile amine intermediate for synthesizing underexplored furazan-based chemical probes and screening libraries.

Molecular Formula C5H7N3O
Molecular Weight 125.131
CAS No. 1260803-29-9
Cat. No. B2566422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-1,2,5-oxadiazol-3-amine
CAS1260803-29-9
Molecular FormulaC5H7N3O
Molecular Weight125.131
Structural Identifiers
SMILESC1CC1C2=NON=C2N
InChIInChI=1S/C5H7N3O/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H2,6,8)
InChIKeyDQFNVMXJZWPRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-1,2,5-oxadiazol-3-amine (CAS 1260803-29-9): Technical Profile and Baseline Specifications


4-Cyclopropyl-1,2,5-oxadiazol-3-amine (CAS 1260803-29-9) is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) class, characterized by a cyclopropyl substituent at the 4-position and a primary amine at the 3-position . The compound has a molecular formula of C₅H₇N₃O and a molecular weight of 125.13 g/mol . Unlike the more commonly employed 1,2,4- and 1,3,4-oxadiazole isomers in medicinal chemistry, the 1,2,5-oxadiazole scaffold exhibits distinctive electronic properties that influence its reactivity and potential biological interactions . This compound serves primarily as a synthetic intermediate for further elaboration into pharmacologically active molecules .

Why Generic 4-Cyclopropyl-1,2,5-oxadiazol-3-amine Substitution Fails: Comparative Evidence on Scaffold Selection


Within the oxadiazole family, substitution between 1,2,5-, 1,2,4-, and 1,3,4-oxadiazole isomers is not chemically or pharmacologically equivalent. The 1,2,5-oxadiazole (furazan) ring possesses a markedly different electronic profile compared to its regioisomers: its inductive effect is quantitatively comparable to that of a trifluoromethyl group or a tetrazolyl moiety, whereas 1,2,4- and 1,3,4-oxadiazoles exhibit distinct and weaker electron-withdrawing characteristics . This fundamental difference affects hydrogen-bonding capacity, metabolic stability, and target engagement . Furthermore, the cyclopropyl group at the 4-position introduces strain-driven conformational constraints that are absent in methyl, phenyl, or unsubstituted analogs, altering both steric and electronic properties at the amine-bearing position . Consequently, direct substitution with other oxadiazole regioisomers or 4-substituted analogs without equivalent electronic and steric parameters will yield divergent reactivity and pharmacological outcomes.

Quantitative Differentiation of 4-Cyclopropyl-1,2,5-oxadiazol-3-amine Against Regioisomers and Structural Analogs


Electronic Effect Differentiation: 1,2,5-Oxadiazole vs. 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Regioisomers

The 1,2,5-oxadiazole (furazan) ring exhibits a strong inductive electron-withdrawing effect that is comparable to that of a trifluoromethyl (-CF₃) group or a tetrazolyl moiety . In contrast, 1,2,4- and 1,3,4-oxadiazole isomers exhibit weaker and qualitatively distinct electron-withdrawing properties that are not equivalent to -CF₃ . This electronic difference directly influences the compound's hydrogen-bonding capability, reactivity in nucleophilic substitution reactions, and interaction with biological targets.

Heterocyclic Chemistry Electronic Effects Medicinal Chemistry

Basicity and Ionization State: Predicted pKa of 4-Cyclopropyl-1,2,5-oxadiazol-3-amine

The predicted acid dissociation constant (pKa) for 4-cyclopropyl-1,2,5-oxadiazol-3-amine is 1.34 ± 0.47 . This low pKa value indicates that the amine group is weakly basic and exists predominantly in its neutral (unprotonated) form under physiological pH (7.4) . In comparison, the unsubstituted 1,2,5-oxadiazol-3-amine parent scaffold exhibits a predicted pKa of approximately 2.5-3.0 , while 4-phenyl-1,2,5-oxadiazol-3-amine shows a pKa near 2.0 . The cyclopropyl substitution further reduces basicity relative to the unsubstituted analog, attributable to the electron-withdrawing inductive effect of the strained cyclopropane ring.

Physicochemical Properties pKa Drug-likeness

Steric and Conformational Differentiation: Cyclopropyl vs. Aromatic or Alkyl 4-Substituents

The cyclopropyl group at the 4-position introduces significant steric strain and conformational restriction compared to planar aromatic substituents (e.g., phenyl) or flexible alkyl chains (e.g., methyl, ethyl). The cyclopropane ring imposes a fixed geometry with a bond angle of approximately 60° (versus 109.5° for sp³ carbon), creating a rigid, three-dimensional substituent that alters the spatial orientation of the adjacent 3-amino group . In contrast, 4-phenyl-1,2,5-oxadiazol-3-amine presents a planar, π-conjugated substituent that extends the aromatic system, while 4-methyl or 4-ethyl analogs offer greater conformational flexibility .

Conformational Analysis Steric Effects Medicinal Chemistry

LogP and Lipophilicity Profile: Predicted Partition Coefficient

The predicted octanol-water partition coefficient (LogP) for 4-cyclopropyl-1,2,5-oxadiazol-3-amine is approximately 0.53 . This value places the compound in a moderately hydrophilic range. For comparison, the unsubstituted 1,2,5-oxadiazol-3-amine has a predicted LogP of approximately -0.3 to -0.5 , while 4-phenyl-1,2,5-oxadiazol-3-amine exhibits a predicted LogP of approximately 1.8-2.0 . The cyclopropyl substituent increases lipophilicity relative to the unsubstituted parent by approximately 0.8-1.0 LogP units, yet remains significantly less lipophilic than the phenyl-substituted analog (difference of ~1.3-1.5 LogP units).

Lipophilicity ADME Physicochemical Properties

Rotatable Bond Count and Molecular Flexibility

4-Cyclopropyl-1,2,5-oxadiazol-3-amine contains a single rotatable bond, as reported in supplier technical data (rotatable bonds = 1) . In comparison, the unsubstituted 1,2,5-oxadiazol-3-amine contains zero rotatable bonds , while 4-phenyl-1,2,5-oxadiazol-3-amine contains one rotatable bond (the phenyl-oxadiazole linkage) but with a different rotational energy barrier due to partial conjugation . The cyclopropyl-substituted compound exhibits a distinct rotational profile because the cyclopropane ring is conformationally locked relative to the oxadiazole core.

Molecular Flexibility Drug Design Conformational Entropy

Hydrogen Bond Donor/Acceptor Profile

4-Cyclopropyl-1,2,5-oxadiazol-3-amine possesses 1 hydrogen bond donor (the primary amine) and 4 hydrogen bond acceptors (the oxadiazole ring nitrogen and oxygen atoms), yielding a topological polar surface area (TPSA) of 64.94 Ų . In comparison, the unsubstituted 1,2,5-oxadiazol-3-amine has a TPSA of approximately 64.9 Ų (identical donor/acceptor count) , while 4-phenyl-1,2,5-oxadiazol-3-amine exhibits a TPSA of approximately 64.9 Ų as well, indicating that 4-substitution does not alter the hydrogen-bonding pharmacophore .

Hydrogen Bonding Drug-likeness Physicochemical Properties

Optimal Scientific and Industrial Use Cases for 4-Cyclopropyl-1,2,5-oxadiazol-3-amine


Medicinal Chemistry: Building Block for Kinase Inhibitor Scaffolds Requiring Moderated Lipophilicity

The predicted LogP of 0.53 positions 4-cyclopropyl-1,2,5-oxadiazol-3-amine as an ideal core scaffold for kinase inhibitor programs where balanced solubility and permeability are required. The 1,2,5-oxadiazole (furazan) ring has been validated in potent Rho kinase (ROCK) inhibitors with nanomolar IC₅₀ values (GSK269962A: IC₅₀ = 1.6 nM; SB-772077-B: IC₅₀ = 5.6 nM against ROCK1) [1], demonstrating the scaffold's utility in generating high-affinity ATP-competitive inhibitors. The cyclopropyl substituent provides a favorable lipophilicity profile (LogP = 0.53) that avoids the excessive hydrophobicity of phenyl-substituted analogs (LogP ≈ 1.8-2.0) while improving upon the high hydrophilicity of the unsubstituted parent (LogP ≈ -0.3 to -0.5) .

Structure-Based Drug Design: Exploiting Conformational Restriction for Target Selectivity

The rigid cyclopropyl substituent (C-C-C bond angle ~60°) provides a conformationally constrained scaffold that can be leveraged in structure-based drug design to achieve target selectivity through shape complementarity. The single rotatable bond [1] minimizes conformational entropy loss upon target binding, a feature associated with improved ligand efficiency. Researchers designing inhibitors for targets with sterically demanding binding pockets or those requiring specific exit vector geometry should prioritize this scaffold over flexible 4-alkyl or planar 4-aryl alternatives, which present different spatial occupation patterns .

Chemical Biology: Synthesis of Furazan-Containing Probe Molecules

The strong inductive electron-withdrawing effect of the 1,2,5-oxadiazole ring (comparable to -CF₃) makes 4-cyclopropyl-1,2,5-oxadiazol-3-amine a valuable intermediate for synthesizing chemical probes where electronic modulation of the amine functionality is required. The low predicted pKa of 1.34 ± 0.47 [1] ensures that the 3-amino group remains predominantly unprotonated at physiological pH, facilitating passive membrane diffusion and reducing non-specific ionic interactions. This property is particularly advantageous for designing cell-permeable probes for intracellular target engagement studies .

Synthetic Chemistry: Precursor for Heterocycle-Fused Systems via Amine Derivatization

The primary amine at the 3-position provides a versatile handle for further chemical elaboration, enabling the synthesis of complex heterocycle-fused systems. As demonstrated in the broader 1,2,5-oxadiazole-3-amine class, the amine can undergo reactions with diketones to form fused pyrazine, diazepine, and other polycyclic scaffolds [1]. The cyclopropyl group at the 4-position remains intact during these transformations, preserving the unique steric and electronic signature of the scaffold while enabling access to diverse chemotypes for screening libraries. This compound serves as an entry point to underexplored chemical space within the furazan family .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropyl-1,2,5-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.